Regioisomeric Differentiation: C5-Methyl vs. C2-Methyl Substitution Pattern
The target compound bears the methyl group at the 5-position of the pyridinone ring, whereas the closest commercially available regioisomer (2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, CAS 1355179-25-7) places it at the 2-position, ortho to the sulfonamide . In the CDK5 inhibitor optimization series by Kaller et al., substituents at the position corresponding to C5 (adjacent to the 6-oxo group) were shown to modulate kinase inhibitory potency by directing the vector into a lipophilic pocket, while the sulfonamide-adjacent position (C2 in the 2-methyl isomer) primarily affects the sulfonamide's rotational freedom and hydrogen-bond geometry [1]. The C5-methyl pattern preserves an unsubstituted C2 position, enabling orthogonal functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling that would be sterically hindered in the 2-methyl isomer.
| Evidence Dimension | Regiochemical position of methyl substituent and impact on derivatizability |
|---|---|
| Target Compound Data | Methyl at C5; C2 position unsubstituted (available for electrophilic / cross-coupling chemistry) |
| Comparator Or Baseline | 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1355179-25-7): methyl at C2, ortho to sulfonamide |
| Quantified Difference | Qualitative: C5-methyl preserves C2 derivatization site; C2-methyl blocks sulfonamide-adjacent position |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES interpretation |
Why This Matters
For medicinal chemistry programs requiring sequential SAR exploration at the C2 position (e.g., halogenation, arylation), the 5-methyl isomer provides a synthetically accessible handle that the 2-methyl isomer precludes.
- [1] Kaller MR, Zhong W, Henley C, Magal E, Nguyen T, Powers D, Rzasa RM, Wang W, Xiong X, Norman MH. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. Bioorg Med Chem Lett. 2009;19(23):6591-4. Table 1: SAR of 4- and 5-position substituents on CDK5 IC₅₀. View Source
